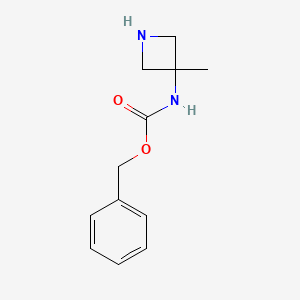

3-(N-Cbz-amino)-3-methylazetidine

描述

Contextualization of Azetidines as Strained Heterocycles in Modern Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in modern organic synthesis. researchwithrutgers.comrsc.orgrsc.org Their significance stems from their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive and less stable aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This unique characteristic makes azetidines both manageable to handle and reactive under specific conditions, offering a valuable platform for various chemical transformations. researchwithrutgers.comrsc.org The strain-driven reactivity of azetidines allows for selective bond cleavage and functionalization, making them attractive building blocks in the synthesis of complex molecules. rsc.orgresearchgate.net

Role of Azetidine (B1206935) Scaffolds as Versatile Building Blocks in Advanced Organic Chemistry

The unique structural and reactive properties of azetidines have established them as versatile building blocks in advanced organic chemistry. researchwithrutgers.comrsc.orgresearchgate.netenamine.netresearchgate.netrsc.org Their incorporation into molecules can impart conformational rigidity, a desirable trait in drug design that can lead to higher binding affinity with biological targets. enamine.net The four-membered ring system provides a distinct three-dimensional scaffold that is increasingly sought after in the development of new pharmaceutical agents. uni-muenchen.de Azetidine derivatives are found in a number of natural products and bioactive compounds, including the antihypertensive drug azelnidipine (B1666253) and the mitogen-activated protein kinase inhibitor cobimetinib. rsc.orgacs.org The ability to functionalize the azetidine ring at various positions further enhances their utility as synthetic intermediates. rsc.orgrsc.org

Specific Research Focus on 3-Substituted Azetidine Derivatives and their Functionalization

Among the various types of azetidines, 3-substituted derivatives have emerged as a particularly important class. mdpi.comresearchgate.netorganic-chemistry.orgacs.org The introduction of substituents at the 3-position of the azetidine ring allows for the creation of a diverse array of molecular architectures with tailored properties. uni-muenchen.demdpi.com Research in this area is driven by the need for novel building blocks for drug discovery and the development of new synthetic methodologies. acs.orgsciencedaily.com The functionalization of 3-substituted azetidines can be achieved through various strategies, including nucleophilic substitution and ring-opening reactions, providing access to a wide range of complex molecules. uni-muenchen.dersc.org

Overview of the N-Cbz Protecting Group Strategy in Azetidine Synthesis and Subsequent Transformations

The use of protecting groups is a fundamental strategy in organic synthesis, and the benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines. total-synthesis.com In the context of azetidine chemistry, the N-Cbz protecting group plays a crucial role in both the synthesis and subsequent manipulation of the azetidine ring. rsc.orgresearchgate.netresearchgate.net The Cbz group is stable under a variety of reaction conditions, yet it can be readily removed under specific and mild conditions, typically through hydrogenolysis. total-synthesis.commissouri.edu This orthogonality makes it compatible with many other protecting groups and synthetic transformations. total-synthesis.com The N-Cbz group can influence the reactivity and stereoselectivity of reactions involving the azetidine ring, and its removal at a later stage can unmask a reactive amine for further functionalization. researchgate.netrsc.orgsemanticscholar.org

Chemical Properties of 3-(N-Cbz-amino)-3-methylazetidine

The chemical properties of this compound are presented in the following table.

| Property | Value |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Boiling Point | 365.4±41.0 °C (Predicted) |

| Density | 1.16±0.1 g/cm3 (Predicted) |

| IUPAC Name | benzyl (B1604629) N-(3-methylazetidin-3-yl)carbamate |

| InChI Key | CZSJEUANCQDUJL-UHFFFAOYSA-N |

| CAS Number | 1158758-81-6 |

Table 1: Physicochemical properties of this compound. chemicalbook.com

Synthesis and Reactions

The synthesis of 3-amino-1-benzhydrylazetidine has been described from commercially available 1-benzhydrylazetidin-3-ol (B14779). researchgate.net This involves mesylation of the hydroxyl group followed by reaction with ammonium (B1175870) hydroxide. researchgate.net The N-Cbz protected analogue, this compound, is a commercially available building block.

The N-Cbz protecting group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com Deprotection is commonly achieved by hydrogenolysis, often using a palladium catalyst. total-synthesis.commissouri.edu This process is generally clean and efficient. missouri.edu

Enzyme-catalyzed reactions have also been employed in the synthesis of related N-Cbz protected cyclic amines. For instance, multi-enzyme cascades have been used to convert N-Cbz-protected L-ornithinol and L-lysinol into N-Cbz-aminopiperidine and N-Cbz-aminoazepane, respectively. researchgate.netrsc.orgsemanticscholar.org These enzymatic methods can offer high enantioselectivity. semanticscholar.org

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSJEUANCQDUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Azetidine Derivatives

Ring Strain and its Intrinsic Influence on Azetidine (B1206935) Reactivity

The chemical behavior of azetidines is profoundly influenced by their significant ring strain. researchgate.netrsc.orgrsc.org The azetidine ring possesses a strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and even approaches that of three-membered rings such as aziridines (26.7-27.7 kcal/mol). researchgate.netrsc.org In contrast, five-membered pyrrolidine (B122466) rings (5.4-5.8 kcal/mol) and six-membered piperidine (B6355638) rings (0 kcal/mol) are substantially less strained. researchgate.netrsc.org

This high ring strain is a result of bond angle deviation from the ideal tetrahedral angle, torsional strain from eclipsing hydrogen atoms, and steric hindrance. brainly.com Despite the high strain, which makes the ring susceptible to opening, azetidines are notably more stable and easier to handle than the more reactive aziridines. rsc.orgrsc.org This balance of stored energy and relative stability is a key feature, allowing the azetidine ring to act as a "spring-loaded" scaffold. Its reactivity can be unleashed under specific chemical conditions, making it a valuable synthon in organic chemistry. researchgate.netrsc.org The strain drives reactions that lead to ring-opening, providing a thermodynamic driving force for the formation of more stable, acyclic products. nih.gov This inherent reactivity is harnessed in various synthetic transformations, turning the relief of strain into a strategic advantage. acs.orgacs.org

Table 1: Comparative Ring Strain Energies of Cyclic Amines and Related Structures

| Cyclic Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine (B145994) | 3 | ~26.7 - 27.7 | researchgate.netrsc.org |

| Azetidine | 4 | ~25.2 - 25.4 | researchgate.netrsc.org |

| Pyrrolidine | 5 | ~5.4 - 5.8 | researchgate.netrsc.org |

| Piperidine | 6 | ~0 | researchgate.net |

| Cyclopropane | 3 | ~27.6 | researchgate.net |

| Cyclobutane | 4 | ~26.4 | researchgate.net |

Nucleophilic Ring-Opening Reactions of Azetidine Scaffolds

The significant ring strain of azetidines makes them susceptible to nucleophilic ring-opening reactions, a cornerstone of their chemical reactivity. rsc.org This process involves the cleavage of a carbon-nitrogen (C-N) sigma bond, which alleviates the inherent strain of the four-membered ring. rsc.org The feasibility and outcome of these reactions are heavily dependent on the nature of the substituents on both the nitrogen and carbon atoms of the ring, as well as the nucleophile and reaction conditions.

The regioselectivity of nucleophilic attack on unsymmetrical azetidines is a critical aspect of their synthetic utility. In the case of a molecule like 3-(N-Cbz-amino)-3-methylazetidine, the substitution pattern at the C3 position would be expected to direct nucleophilic attack to the less sterically hindered C2 or C4 positions. The activation of the ring nitrogen, typically through protonation or attachment of an electron-withdrawing group, enhances the electrophilicity of the ring carbons and facilitates the ring-opening process. For instance, acid-catalyzed ring-opening often proceeds via an azetidinium ion, making the ring carbons more susceptible to nucleophilic attack.

Stereoselectivity is also a key consideration, particularly with chiral azetidines. Ring-opening reactions can proceed with either inversion or retention of stereochemistry at the center of attack, depending on the reaction mechanism. An SN2-type mechanism, which is common, typically results in an inversion of configuration.

Mechanistic studies have shown that the cleavage of the azetidine ring is often the rate-determining step in these transformations. The stability of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. nih.gov "Activated" aziridines, which bear electron-withdrawing groups on the nitrogen, are more susceptible to ring-opening by nucleophiles. nih.gov A similar principle applies to azetidines.

Acid-mediated decomposition pathways have been observed where a pendant amide group can act as an intramolecular nucleophile, leading to ring-opening. nih.gov The pKa of the azetidine nitrogen is a crucial factor; a lower pKa can prevent the N-protonation required to initiate the ring-opening cascade, thereby enhancing the compound's stability. nih.gov The mechanism often involves the formation of a positively charged aziridinium (B1262131) salt, which makes the nitrogen a better leaving group and encourages the ring to open. almerja.com

Ring-Expansion Reactions of Azetidine Derivatives to Higher Membered Heterocycles

Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, transforming the four-membered heterocycle into larger, more stable five- or six-membered rings like pyrrolidines and piperidines. rsc.orgrsc.org These transformations are synthetically valuable as they allow for the construction of more complex heterocyclic systems from readily available azetidine precursors.

One notable example involves the reaction of 2-TBDPS-methyl azetidine, which can undergo ring-expansion. epfl.ch The proposed mechanism for such reactions can involve the formation of a bridged intermediate, like a siliranium ion, which then rearranges to the expanded ring system. epfl.ch The stereochemistry of the substituents on the starting azetidine can influence the stereochemical outcome of the newly formed larger ring.

Functional Group Transformations on the Azetidine Nucleus

While the reactivity of azetidines is often dominated by ring-opening, it is also possible to perform functional group transformations that leave the four-membered ring intact. These reactions are crucial for the synthesis of highly substituted and complex azetidine derivatives.

Modern cross-coupling methodologies have been successfully applied to azetidine scaffolds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions typically involve the use of a transition metal catalyst, such as palladium, to couple an organometallic reagent with a functionalized azetidine.

For instance, ortho-lithiation of N-Boc-2-arylazetidines has been demonstrated, allowing for regioselective functionalization at the aryl group. rsc.org This showcases that the azetidine ring can be stable enough to withstand the conditions required for directed metalation and subsequent cross-coupling. Such strategies are vital for building molecular complexity around the rigid azetidine core, providing access to a diverse range of structures for applications in medicinal chemistry and materials science. nih.govnih.gov

Ylide Reactivity in Azetidine Chemistry

The formation of ammonium (B1175870) ylides from azetidines serves as a key strategy for initiating a variety of chemical transformations, most notably sigmatropic rearrangements. nih.govresearchgate.net Azetidinium ylides, typically generated through the reaction of an azetidine with a carbene precursor in the presence of a metal catalyst, are highly reactive intermediates that can undergo several competing reaction pathways. nih.govnih.gov

One of the primary reactions of azetidinium ylides is the nih.govnih.gov-Stevens rearrangement, which results in a one-carbon ring expansion to afford pyrrolidine derivatives. nih.govresearchgate.net This transformation is of significant interest for the synthesis of more complex nitrogen-containing scaffolds. For instance, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can provide facile access to the corresponding pyrrolidine. nih.gov The efficiency and enantioselectivity of this rearrangement can be significantly enhanced through the use of biocatalysts, such as engineered cytochrome P450 enzymes, which can control the stereochemical outcome of the reaction. nih.govacs.orgthieme-connect.com

Another important rearrangement involving azetidinium ylides is the Sommelet-Hauser rearrangement. This reaction typically occurs with N-benzylic azetidine derivatives and involves a nih.govrsc.org-sigmatropic rearrangement, leading to the formation of α-aryl azetidines. rsc.orgrsc.orgresearchgate.net The reaction is base-induced, and the strained nature of the azetidine ring facilitates the generation of the necessary ylide intermediate. researchgate.net The stereochemical outcome of the Sommelet-Hauser rearrangement can be highly controlled, with the potential for perfect chirality transfer from the starting material to the product. rsc.orgrsc.org

The reactivity of aziridinium ylides, which can be precursors to azetidines, also provides insights into the behavior of these strained systems. The manipulation of aziridinium ylide reactivity can be challenging due to the strained ring system, but it offers pathways to diverse N-heterocycles. nih.gov The competition between different rearrangement pathways, such as the nih.govnih.gov-Stevens and nih.govrsc.org-Stevens rearrangements, as well as cheletropic extrusion, can be influenced by factors like the substitution pattern of the aziridine and the nature of the carbene precursor. nih.govacs.org

Table 1: Examples of Ylide Reactivity in Azetidine and Aziridine Chemistry

| Starting Material | Reagents | Catalyst | Rearrangement Type | Product | Yield (%) | Enantiomeric Ratio/Excess | Reference |

| N-Benzylic azetidine-2-carboxylic acid ester-derived ammonium salt | Base | - | Sommelet-Hauser | α-Arylazetidine-2-carboxylic acid ester | 74 | 99% ee | rsc.orgrsc.org |

| Aziridine | Diazo compound | Engineered Cytochrome P450 | nih.govnih.gov-Stevens | Azetidine | - | 99:1 er | nih.govacs.org |

| 3-Methylene-azetidine | α-Diazo pyrazoamide | Chiral Cobalt(II) complex | nih.govnih.gov-Stevens | Quaternary prolineamide | up to 99 | up to 99% ee | researchgate.net |

| Bicyclic aziridine | Vinyl diazoacetate | Rhodium carbene | [3+3] Ring Expansion | Dehydropiperidine | Good | Good | nih.gov |

Reactivity Profile of N-Cbz Protected Azetidine Derivatives

The carboxybenzyl (Cbz) protecting group is frequently employed in the synthesis and functionalization of azetidine derivatives. rsc.org The presence of the N-Cbz group influences the reactivity of the azetidine ring and can be strategically utilized in multi-step synthetic sequences.

The N-Cbz group is generally stable under a variety of reaction conditions, allowing for transformations at other positions of the azetidine ring. For example, N-Cbz protected azetidines can undergo reactions such as nucleophilic ring-opening, although they are less reactive than their aziridine counterparts. ambeed.comrsc.org The Cbz group can also influence the stereochemical outcome of reactions.

A key feature of the N-Cbz group is its facile removal via hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. rsc.org This deprotection step is often clean and high-yielding, providing the free amine which can then be further functionalized. This strategy has been employed in the synthesis of various functionalized azetidines, including those with potential biological activity. rsc.orgresearchgate.net

In the context of "this compound," the N-Cbz protecting group on the exocyclic amine would offer similar advantages. It would protect the amino group during other transformations of the azetidine ring and could be selectively removed when needed.

The synthesis of N-Cbz protected amino heterocycles has been achieved through various methods, including enzymatic cascades. For example, multi-enzyme systems have been used to convert N-Cbz-protected amino alcohols into cyclic N-Cbz-amino derivatives, such as N-Cbz-aminopiperidine and N-Cbz-aminoazepane. rsc.orgresearchgate.netnih.govsemanticscholar.org These biocatalytic approaches can offer high enantiopurity and avoid the use of harsh reagents. rsc.orgsemanticscholar.org While not directly applied to this compound in the reviewed literature, these methods highlight the compatibility of the N-Cbz group with enzymatic transformations.

Table 2: Reactions Involving N-Cbz Protected Azetidine Derivatives and Analogs

| Starting Material | Reagents | Product | Yield (%) | Key Transformation | Reference |

| N-Cbz protected amine | Triphenylphosphine, DEAD (Mitsunobu conditions) | Cyclic N-Cbz azetidine intermediate | - | Intramolecular cyclization | rsc.org |

| N-Cbz protected triol | 10% Pd/C, Methanol | (2S,3R)-2-((R)-1,2-dihydroxyethyl)azetidin-3-ol | - | Cbz deprotection (hydrogenolysis) | rsc.org |

| N-Cbz-protected L-ornithinol | Galactose oxidase and imine reductase variants | L-3-N-Cbz-aminopiperidine | up to 54 | Enzymatic cascade | rsc.orgnih.gov |

| N-Cbz-protected L-lysinol | Galactose oxidase and imine reductase variants | L-3-N-Cbz-aminoazepane | up to 54 | Enzymatic cascade | rsc.orgnih.gov |

Advanced Applications of Azetidine Derivatives in Chemical Synthesis and Materials Science

Azetidines as Building Blocks for Complex Molecular Architectures

The inherent ring strain and defined stereochemistry of azetidines make them attractive building blocks for constructing intricate molecular frameworks. The specific substitution pattern of 3-(N-Cbz-amino)-3-methylazetidine offers a handle for further functionalization while imparting a degree of conformational rigidity.

Integration into Peptidomimetic Frameworks and Non-Natural Amino Acid Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of constrained scaffolds like the 3-amino-3-methylazetidine core can enforce specific secondary structures, such as turns or helices, which are crucial for biological activity. The benzyloxycarbonyl (Cbz) protecting group on the amino function of this compound is a standard protecting group in peptide synthesis, allowing for its direct use in solid-phase or solution-phase peptide synthesis protocols. The incorporation of this building block can lead to the creation of non-natural amino acids with unique side-chain conformations. nih.govnih.govnih.gov

The synthesis of non-canonical amino acids is a key strategy in drug discovery, enabling the exploration of chemical space beyond that offered by the 20 proteinogenic amino acids. nih.gov Azetidine-based amino acids, in particular, can introduce sharp turns in a peptide backbone, a desirable feature for mimicking receptor-binding loops. While direct experimental data on the incorporation of this compound into peptidomimetics is not extensively documented in publicly available literature, its structural features strongly suggest its utility in this area. The methyl group at the 3-position provides a steric constraint that can influence the local conformation of a peptide chain.

| Building Block | Potential Application in Peptidomimetics | Key Structural Feature |

| This compound | Induction of β-turns; Synthesis of conformationally restricted peptide analogues | Rigid azetidine (B1206935) core, Cbz-protected amine for peptide coupling |

Application in Heterocyclic Synthesis and Diversification (e.g., Suzuki-Miyaura cross-coupling)

Azetidine derivatives are valuable precursors in the synthesis of other heterocyclic systems. The reactivity of the azetidine ring allows for various ring-opening and ring-expansion reactions, leading to a diverse array of more complex heterocyclic structures. Furthermore, the functional groups on the azetidine ring can be manipulated to participate in cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is a powerful tool for creating biaryl and other conjugated systems. libretexts.orgyoutube.com While there is a lack of specific examples in the literature detailing the use of this compound in Suzuki-Miyaura reactions, related 3-substituted azetidines have been successfully employed in such couplings. rsc.orgnih.gov For instance, a bromo or iodo substituent could be introduced onto the azetidine ring or the Cbz protecting group, which could then participate in a Suzuki-Miyaura coupling to append aryl or heteroaryl moieties. This would provide a route to a wide range of diversified azetidine-containing compounds with potential applications in materials science and medicinal chemistry.

| Reaction Type | Potential Role of this compound Derivative | Resulting Structure |

| Suzuki-Miyaura Coupling | As a coupling partner (e.g., as an aryl or heteroaryl boronic acid or halide) | Biaryl or heteroaryl-substituted azetidines |

Role of Azetidine Scaffolds in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid and stereochemically defined nature of azetidine derivatives makes them excellent scaffolds for the design of such ligands.

Azetidine-Based Chiral Ligands in Metal-Catalyzed Reactions

Chiral azetidines have been successfully used as ligands in a variety of metal-catalyzed reactions. researchgate.netchemenu.com The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral environment that directs the stereochemical outcome of the reaction. While specific applications of this compound as a chiral ligand are not well-documented, its structure provides a basis for the design of new ligands. The amino group, after deprotection of the Cbz group, could be further functionalized to introduce other coordinating groups, leading to bidentate or tridentate ligands. The methyl group would play a crucial role in defining the steric environment around the metal center.

| Ligand Type | Potential Metal Complex | Potential Catalytic Application |

| Chiral diamine ligand (from deprotected 3-amino-3-methylazetidine) | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

Enantioselective Transformations Mediated by Azetidine Derivatives

Azetidine derivatives can also act as organocatalysts, mediating enantioselective transformations without the need for a metal. youtube.comyoutube.com For example, chiral amines derived from azetidines can catalyze aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The rigid azetidine framework can effectively shield one face of the transition state, leading to high levels of enantioselectivity. The development of catalysts based on the 3-amino-3-methylazetidine scaffold is an area of potential research. The combination of the chiral center at C3 and the functionalizable amino group offers opportunities for creating novel and efficient organocatalysts. nih.govnih.gov

Computational and Theoretical Studies on Azetidine Derivatives, Including 3 N Cbz Amino 3 Methylazetidine

Quantum Chemical Methods for Elucidating Electronic and Thermodynamic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the electronic and thermodynamic properties of molecules. researchgate.net These computational techniques allow for the detailed study of the physical and chemical behavior of novel azetidine (B1206935) derivatives. researchgate.net By calculating various parameters, researchers can gain a deeper understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Key electronic properties that can be elucidated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. cuny.edu A smaller gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated for the ground state of the molecule and for transition states of reactions. cuny.edu These calculations are vital for determining the feasibility and spontaneity of chemical processes. For N-Cbz-protected amino acids, molecular dynamics simulations can predict structural properties like radial pair distribution functions and hydrogen bonding patterns, offering insights into solute-solvent interactions. researchgate.net

Table 1: Key Electronic and Thermodynamic Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies sites for electrophilic and nucleophilic attack. |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. | Determines if a reaction is exothermic or endothermic. |

| Entropy (S) | A measure of the disorder or randomness of a system. | Contributes to the spontaneity of a reaction. |

| Gibbs Free Energy (G) | The energy available to do work in a thermodynamic system. | Indicates the spontaneity of a chemical reaction. |

This table provides a summary of common parameters evaluated in computational studies of organic molecules.

Molecular Modeling and Simulation Approaches for Reaction Pathway Prediction and Analysis

Molecular modeling and simulation are crucial for predicting and analyzing the pathways of chemical reactions, including the synthesis of complex molecules like azetidines. mit.edu These computational approaches can model the entire reaction coordinate, identifying transition states and intermediates, which helps in understanding the reaction mechanism in detail. cuny.edu

For the synthesis of azetidines, which can be challenging, computational models can prescreen potential reactants to predict which combinations are likely to be successful. mit.edumit.edu This predictive capability accelerates the discovery of new synthetic routes and avoids time-consuming trial-and-error experimentation. mit.edu For instance, in photocatalyzed reactions to form azetidines, computational models can calculate the frontier orbital energies of reactants in their excited states to predict their reactivity. thescience.dev

The analysis of reaction pathways often involves locating the transition state structure and calculating the activation energy barrier. cuny.edu A lower activation energy indicates a faster reaction. By comparing the energy profiles of different possible pathways, the most favorable route can be determined. cuny.edu This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions. emich.edu

Table 2: Computational Workflow for Reaction Pathway Analysis

| Step | Description | Tools/Methods |

| 1. Geometry Optimization | Calculation of the lowest energy conformation of reactants, products, and intermediates. | DFT, Ab initio methods |

| 2. Transition State Search | Identification of the highest energy point along the reaction coordinate. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| 3. Frequency Calculation | Confirmation of stationary points (minima or transition states) and calculation of zero-point vibrational energies. | Vibrational analysis |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state to the reactants and products. | IRC calculations |

| 5. Energy Profile Construction | Plotting the energy of the system along the reaction coordinate to visualize activation barriers. | Single-point energy calculations |

This table outlines a typical series of steps undertaken in the computational study of a reaction mechanism.

Prediction of Chemical Reactivity and Stereochemical Outcomes via Computational Tools

Computational tools are increasingly used to predict the chemical reactivity and stereochemical outcomes of organic reactions with a high degree of accuracy. nih.gov For reactions involving the formation of chiral centers, such as in the synthesis of substituted azetidines, predicting the stereochemistry is of paramount importance.

Computational models can be used to rationalize the stereochemical outcome of reactions by calculating the energies of the different possible transition states leading to different stereoisomers. acs.orgacs.org The transition state with the lowest energy will correspond to the major product formed. For example, in phosphoric acid-catalyzed reactions of imines, computational studies have successfully created models to predict the stereoselectivity based on the arrangement of the reactants and catalyst in the transition state. acs.org

The reactivity of a molecule can be predicted by analyzing its electronic properties, such as the HOMO-LUMO gap and MEP, as discussed in section 5.1. cuny.edu Furthermore, machine learning and deep learning models are being developed to predict chemical reactivity based on large datasets of known reactions, offering a faster alternative to quantum mechanical calculations. nih.gov These models can help in streamlining experimental procedures and guiding the discovery of new drugs. nih.gov

Table 3: Computational Approaches for Predicting Reactivity and Stereochemistry

| Computational Method | Application | Predicted Outcome |

| Transition State Theory | Analysis of competing reaction pathways. | Major and minor stereoisomers, reaction rates. |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Study of large molecular systems, such as enzyme-catalyzed reactions. | Stereochemical preferences, enantiomeric excess. nih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Conformational preferences influencing reactivity. |

| Machine Learning Models | Analysis of large datasets of chemical reactions. | Reaction yields, regioselectivity, and enantioselectivity. |

This table summarizes various computational methods and their applications in predicting the outcomes of chemical reactions.

In Silico Analysis of Molecular Interactions: Focus on Ligand-Target Binding Principles for Chemical Design

In silico analysis of molecular interactions is a cornerstone of modern drug discovery and chemical design. ethernet.edu.et This field uses computational methods to model the interaction between a small molecule (ligand), such as an azetidine derivative, and a biological target, typically a protein. nih.gov Understanding these interactions at a molecular level is crucial for designing new therapeutic agents. dergipark.org.tr

Molecular docking is a primary tool used to predict the binding mode and affinity of a ligand to a target protein. proquest.com This technique places the ligand into the binding site of the protein in various orientations and conformations and scores the resulting complexes based on their predicted binding energy. proquest.com For instance, docking studies on azetidin-2-one (B1220530) derivatives have been used to investigate their potential as anticancer agents by modeling their interactions with targets like tubulin and the epidermal growth factor receptor (EGFR). dergipark.org.trnih.gov

The analysis of docking results reveals the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is invaluable for lead optimization, where the chemical structure of a ligand is modified to improve its binding affinity and selectivity. youtube.com Molecular dynamics simulations can further refine the understanding of the binding process by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into conformational changes and the stability of the interaction. nih.gov The ultimate goal is to design ligands that fit precisely into the binding pocket of the target and form favorable interactions, a process known as structure-based ligand design. ethernet.edu.et

Table 4: Key Molecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Example from Azetidine Derivative Studies |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interaction between amide groups of the ligand and amino acid residues in the protein's active site. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl groups of the ligand interacting with hydrophobic pockets in the binding site. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and the protein surface. nih.gov |

| Pi-Cation Interactions | An electrostatic interaction between a cation and the electron-rich pi system of an aromatic ring. | Interaction between a positively charged amino acid residue (e.g., Lysine) and an aromatic ring on the ligand. nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Interactions between charged residues on the protein and polar functional groups on the ligand. |

This table describes the fundamental types of non-covalent interactions that govern the binding of a ligand to its biological target.

Advanced Spectroscopic Characterization Methodologies for 3 N Cbz Amino 3 Methylazetidine and Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-(N-Cbz-amino)-3-methylazetidine.

High-Resolution 1H and 13C NMR for Structural Elucidation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for defining the carbon framework and proton environments within this compound.

In a typical ¹H NMR spectrum, the protons of the azetidine (B1206935) ring and the N-Cbz protecting group exhibit characteristic chemical shifts. For a related compound, 3-(Cbz-Amino)-azetidine, spectral data is available which can be used as a reference. chemicalbook.com The assignment of these signals is often confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

¹³C NMR provides information on the number and type of carbon atoms. For instance, in a study of 1H-azepin-3(2H)-ones, the carbonyl carbon showed a characteristic downfield shift. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound would similarly reveal the positions of the methyl group, the quaternary carbon, and the carbons of the azetidine ring and the Cbz group.

Table 1: Representative NMR Data for Azetidine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 2.0 - 5.0 | Azetidine ring protons |

| ¹H | 7.2 - 7.4 | Aromatic protons of Cbz group |

| ¹³C | 20 - 60 | Azetidine ring carbons |

| ¹³C | 127 - 137 | Aromatic carbons of Cbz group |

| ¹³C | ~155 | Carbonyl carbon of Cbz group |

Note: The exact chemical shifts for this compound would require experimental determination.

15N NMR for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within azetidine derivatives. acs.org Although it has lower natural abundance and sensitivity compared to ¹H NMR, ¹⁵N NMR provides unique insights. wikipedia.org The chemical shifts of the nitrogen atoms in the azetidine ring and the carbamate (B1207046) group can confirm their respective functionalities and bonding arrangements. wikipedia.org For complex nitrogen-containing heterocycles, ¹⁵N NMR is often the most effective method for structural investigation. wikipedia.org The use of ¹⁵N-labeled compounds can significantly enhance signal detection and is a common strategy in protein NMR and studies of nitrogen-containing heterocycles. wikipedia.orgnih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY, ROESY) for Connectivity and Stereochemistry Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of molecules like this compound and for determining their stereochemistry. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are connected through chemical bonds. longdom.orgwikipedia.org This helps in piecing together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate the chemical shifts of protons with directly attached heteronuclei, typically ¹³C or ¹⁵N. wikipedia.orgslideshare.net This allows for the direct assignment of protons to their corresponding carbon or nitrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and heteronuclei (two to four bonds away), providing critical information about the connectivity of different molecular fragments. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are in close proximity, which is essential for determining the relative stereochemistry and conformation of the molecule. slideshare.netlibretexts.org For instance, NOESY can distinguish between isomers by identifying which protons are on the same or opposite faces of the ring. libretexts.org

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. mdpi.com

Electrospray ionization (ESI) is a common technique used to generate ions of amino acid derivatives for MS (B15284909) analysis. unito.it The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. unito.itnih.gov By analyzing the fragments, it is possible to deduce the connectivity of the atoms and identify characteristic substructures within the molecule. researchgate.net For example, the loss of specific neutral molecules or radicals can be correlated with the presence of the Cbz group or the azetidine ring. The analysis of amino acids in plasma by LC-MS/MS is a critical application that demonstrates the power of this technique. restek.com Derivatization of amino acids is often employed to improve their chromatographic and mass spectrometric properties. ucdavis.edu

X-ray Diffraction (XRD) for Solid-State Structure Determination and Absolute Stereochemistry

For crystalline samples of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.comnih.gov The resulting three-dimensional model of the molecule in the solid state is an invaluable tool for understanding its conformational preferences and intermolecular interactions. youtube.comyoutube.com The solid-state characterization of related compounds, such as prodrugs of zidovudine, has been successfully achieved using powder X-ray diffraction. conicet.gov.ar

Other Spectroscopic Methods for Complementary Structural Data (e.g., UV, Circular Dichroism)

While NMR, MS, and XRD are the primary tools for structural elucidation, other spectroscopic methods can provide complementary data.

Ultraviolet (UV) Spectroscopy: The Cbz group in this compound contains a benzene (B151609) ring, which will exhibit characteristic UV absorption bands. This can be useful for quantitative analysis and for monitoring reactions involving this chromophore.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy can provide information about the stereochemistry of the compound. The differential absorption of left and right circularly polarized light can be used to distinguish between enantiomers and to study conformational changes in solution.

常见问题

Basic: What are the recommended synthetic routes for 3-(N-Cbz-amino)-3-methylazetidine, and how can reaction conditions be optimized for yield and purity?

Synthetic routes typically involve functionalization of the azetidine core. For example, azetidine precursors such as 3-methylazetidine hydrochloride (CAS 935669-28-6) can undergo carbamate protection using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ in THF/water). Optimization includes controlling stoichiometry (1.2–1.5 equiv. of Cbz-Cl), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- 1H/13C NMR : The Cbz group’s aromatic protons appear as a multiplet (δ 7.25–7.45 ppm), while the azetidine methyl group resonates as a singlet (δ 1.35–1.50 ppm). The NH proton (Cbz-protected) is typically observed as a broad singlet (δ 5.10–5.30 ppm) .

- IR : Stretching frequencies for the carbonyl group (Cbz, ~1690–1710 cm⁻¹) and NH (3320–3350 cm⁻¹) confirm functional groups.

- HR-MS : Molecular ion peaks ([M+H]+) should match the theoretical mass (e.g., C₁₃H₁₆N₂O₂: calculated 256.12) .

Advanced: How do structural modifications at the 3-methylazetidine core impact biological activity in enzyme inhibition studies?

Replacing the azetidine ring with larger heterocycles (e.g., pyrrolidine) reduces selectivity for enzyme targets like Factor Inhibiting HIF (FIH). For example, 3-methylazetidine derivatives exhibit 12-fold selectivity for FIH over PHD2 (IC₅₀: 0.45 μM vs. 5.4 μM), whereas pyrrolidine analogs show reduced selectivity (6-fold). Substituent size and stereoelectronic effects critically influence binding modes .

Advanced: What methodologies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

Contradictions may arise from metabolic instability or off-target effects. Iterative analysis includes:

- Metabolite Profiling : LC-MS/MS to identify degradation products.

- Pharmacokinetic Studies : Measuring bioavailability and tissue distribution.

- Dose-Response Validation : Reproducing in vitro IC₅₀ values in ex vivo assays (e.g., tissue explants) .

Basic: What are the critical storage and handling protocols for this compound to maintain stability?

Store under inert gas (argon) at −20°C in airtight containers. Avoid moisture (hygroscopic) and prolonged exposure to light. Handle in a fume hood with PPE (gloves, lab coat) to prevent inhalation/contact. Waste disposal should follow OSHA guidelines for carbamates .

Advanced: How can QSAR models be developed for this compound analogs to predict pharmacological properties?

Use 3D-QSAR with descriptors like logP, polar surface area, and steric parameters. Training sets should include analogs with varied substituents (e.g., fluorinated or aryl groups). Validate models using leave-one-out cross-validation and external test sets. For example, methyl group substitution at the azetidine 3-position correlates with improved membrane permeability .

Basic: What chromatographic methods are suitable for purity analysis of this compound?

- HPLC : Reverse-phase C18 column (4.6 × 150 mm), gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Retention times typically range 7–12 minutes.

- LC-MS : Electrospray ionization (ESI+) monitors [M+H]+ ions for quantification. Ensure resolution from synthetic byproducts (e.g., deprotected amines) .

Advanced: What strategies mitigate synthetic challenges in introducing the Cbz-protected amino group to the azetidine ring while preventing N-deprotection?

- Protection-Deprotection Control : Use mild bases (e.g., DMAP) instead of strong bases to avoid cleavage.

- Temporary Protecting Groups : Introduce orthogonal groups (e.g., Fmoc) for stepwise functionalization.

- Low-Temperature Quenching : Add cold aqueous HCl (1 M) after Cbz protection to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。